molecular formula C10H9FO5 B8148892 2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid

2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid

Cat. No.: B8148892
M. Wt: 228.17 g/mol
InChI Key: PFZNHKHTJAVGBV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid is an organic compound characterized by the presence of a carboxymethoxy group, a fluorine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid typically involves the esterification of 4-Carboxymethoxy-3-fluoro-benzoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as the use of polymer-supported catalysts or continuous flow reactors. These methods can enhance the yield and purity of the product while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-(methoxycarbonyl)phenoxy)acetic acid is unique due to the presence of both the carboxymethoxy and methyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluoro-4-methoxycarbonylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO5/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZNHKHTJAVGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-tert-butoxycarbonylmethoxy-3-fluoro-benzoic acid methyl ester in CH2Cl2 was treated with trifluoroacetic acid (14.9 ml, 130 mmol, 10.6 eq.) (20 ml) for 3.5 hrs. at r.t. Following evaporation to dryness, the title compound (2.77 g, 99% yield) was obtained as an off-white solid. MS: m/e=228 (M+).
Name
4-tert-butoxycarbonylmethoxy-3-fluoro-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Yield
99%

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